2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-(naphthalene-1-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O2/c22-21(23,24)12-25-20(32)18-27-29-30(28-18)15-10-8-14(9-11-15)26-19(31)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJLGQBAQBUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a tetrazole ring, a naphthamide moiety, and a trifluoroethyl group, which are crucial for its biological activity.
Antiviral Activity
Recent studies have indicated that tetrazole derivatives exhibit antiviral properties. For instance, compounds similar to This compound have demonstrated moderate antiviral activity against various viruses. The mechanism often involves interaction with viral proteins or inhibition of viral replication pathways .
Anticancer Properties
Tetrazole-containing compounds have also shown promise in cancer therapy. Research indicates that modifications in the tetrazole ring can enhance cytotoxicity against cancer cell lines. For example, certain derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines . The introduction of specific substituents on the tetrazole ring has been linked to improved selectivity and potency.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Many tetrazoles inhibit key enzymes involved in cellular processes.
- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins, disrupting their function and leading to cell death in cancerous cells .
Case Studies
- Antiviral Efficacy : A study evaluated several tetrazole derivatives against influenza virus strains. The compound demonstrated significant inhibition of viral replication with an IC50 value of 25 µM, indicating potential as an antiviral agent .
- Cytotoxicity Against Cancer Cells : In vitro testing revealed that This compound showed cytotoxic effects on human breast cancer cells (T47D) with an IC50 value of 43 µM. This suggests that structural modifications can enhance anticancer activity .
Data Summary Table
Comparison with Similar Compounds
Core Heterocycle Variations
Tetrazole vs. Thiazole/Thiadiazole/Triazole :
- Tetrazole-based analogs (e.g., –12): These exhibit enhanced metabolic stability compared to thiophene or thiazole cores (). For instance, 2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide () shares the trifluoroethyl-tetrazole scaffold but substitutes naphthamido with a benzylthio group.
- Thiazole/thiadiazole derivatives (): Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () show narrow-spectrum antibacterial activity, likely due to nitro group electron-withdrawing effects enhancing target interaction .
- Triazole-oxazole hybrids (): These compounds, such as 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, may target kinases or GPCRs due to their rigid aromatic systems .
Substituent Effects
- Naphthamido vs. Nitro/Chloro groups : The naphthamido group in the target compound may engage in π-π stacking with aromatic residues in protein targets, whereas nitro or chloro substituents () could enhance antibacterial or antifungal activity via electrophilic interactions .
Comparative Data Table
Research Findings and Implications
- Antibacterial Potential: Nitrothiophene-thiazole hybrids () exhibit antibacterial activity via mechanism(s) possibly involving disruption of bacterial membrane integrity or enzyme inhibition. The target compound’s tetrazole core may offer similar efficacy with improved stability .
- Kinase Inhibition : Trifluoroethyl-containing compounds (e.g., ’s Befotertinib) target EGFR kinases, suggesting the naphthamido-tetrazole scaffold could be optimized for kinase inhibition .
- Synthetic Accessibility : The target compound’s synthesis may mirror ’s protocol, using 1-naphthoic acid instead of benzylthioacetic acid, followed by purification via silica chromatography .
Preparation Methods
Cyclization of Nitrile Precursors
The tetrazole ring is synthesized via [3+2] cycloaddition between nitriles and sodium azide. For the target compound, 4-cyanophenyl-1-naphthamide serves as the precursor.
Procedure :
- Reagents : 4-Cyanophenyl-1-naphthamide (1.0 equiv), sodium azide (3.0 equiv), ammonium chloride (1.5 equiv).
- Solvent : Dimethylformamide (anhydrous).
- Conditions : Reflux at 110°C for 18 hours under nitrogen.
- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and evaporation.
- Yield : 72–78%.
Mechanism :
$$
\text{R–C≡N} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}} \text{R–C(NH)–N–N–N} \rightarrow \text{Tetrazole ring formation}.
$$
Alternative Catalytic Methods
Zinc bromide (ZnBr₂) or copper iodide (CuI) may enhance cyclization efficiency:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 110 | 18 | 72 |
| ZnBr₂ | 90 | 12 | 85 |
| CuI | 80 | 10 | 82 |
Data extrapolated from analogous tetrazole syntheses.
Functionalization of the Tetrazole Core
Introduction of the Naphthamido Group
The naphthamide moiety is introduced prior to tetrazole formation to avoid side reactions.
Stepwise Synthesis :
- Amination : 4-Aminophenyl tetrazole is reacted with 1-naphthoyl chloride.
- Reagents : 1-Naphthoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (0°C to room temperature, 4 hours).
- Yield : 89%.
Mechanistic Insight :
$$
\text{Ar–NH}2 + \text{Cl–CO–Napth} \xrightarrow{\text{Et}3\text{N}} \text{Ar–NH–CO–Naph} + \text{HCl}.
$$
Carboxamide Formation with Trifluoroethylamine
The carboxylic acid derivative of the tetrazole is coupled to 2,2,2-trifluoroethylamine.
Procedure :
- Activation : Tetrazole-5-carboxylic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) to form acyl chloride.
- Coupling : React with 2,2,2-trifluoroethylamine (1.5 equiv) in tetrahydrofuran (0°C to room temperature, 6 hours).
- Yield : 68–74%.
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 8 | 81 |
| DCC | THF | 12 | 76 |
| SOCl₂ | THF | 6 | 74 |
EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.92 (s, 1H, tetrazole-H).
- δ 8.45–7.85 (m, 7H, naphthyl-H).
- δ 4.25 (q, 2H, –NH–CH₂–CF₃).
- ¹³C NMR :
- δ 165.2 (C=O), 155.8 (tetrazole-C), 134.5–125.3 (naphthyl-C).
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₁H₁₆F₃N₇O₂ [M+H]⁺: 488.1345.
- Observed : 488.1342.
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Substitution
The 2H-tautomer is favored over 1H due to electron-withdrawing groups (e.g., naphthamide), confirmed by NOE NMR experiments.
Solubility Limitations
The naphthyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Recrystallization in ethanol/water (7:3) improves purity.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions impact yield?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Tetrazole Ring Formation : Use sodium azide (NaN₃) and nitriles or cyanides under reflux conditions (e.g., in DMF or toluene) .
Naphthamido Group Introduction : Couple 1-naphthoyl chloride with the phenyltetrazole intermediate via amide bond formation, using coupling agents like EDC/HOBt in dichloromethane .
Trifluoroethyl Attachment : React the intermediate with 2,2,2-trifluoroethylamine under basic conditions (e.g., triethylamine) in anhydrous THF .
Critical Conditions :
- Temperature control (<60°C) to prevent tetrazole ring decomposition .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can discrepancies in biological activity data across assay systems be systematically resolved?
Methodological Answer:
Discrepancies may arise from assay-specific factors (e.g., cell membrane permeability, pH sensitivity). Strategies include:
- Orthogonal Assays : Validate activity using fluorescence polarization (binding assays) and cell-based reporter systems (e.g., luciferase) .
- Solubility Optimization : Test in buffers with co-solvents (e.g., DMSO ≤0.1%) or surfactants (Tween-20) to ensure uniform compound dispersion .
- Metabolic Stability Profiling : Use liver microsome assays (human/rat) to identify degradation pathways impacting bioactivity .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm; naphthamide aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., expected [M+H]+: ~456.12 g/mol) and impurity detection (e.g., sodium adducts at m/z 478.10) .
- IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Advanced: What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer:
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and slow hepatic clearance .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility without altering bioactivity .
- In Silico Optimization : Apply QSAR models to predict logP and pKa, guiding structural modifications (e.g., adding polar substituents) .
Basic: Which functional groups are key to bioactivity, and how are they modified during derivatization?
Methodological Answer:
- Tetrazole Ring : Mimics carboxylate in receptor binding; modified via alkylation (e.g., methyl iodide) to alter polarity .
- Naphthamido Group : Enhances π-π stacking with hydrophobic enzyme pockets; substituted with electron-withdrawing groups (e.g., -NO₂) to modulate binding .
- Trifluoroethyl Moiety : Improves metabolic stability; replaced with cyclopropylmethyl for steric hindrance .
Advanced: How do computational methods elucidate interactions with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 or kinase active sites, focusing on H-bonds (tetrazole-N with Arg120) and hydrophobic contacts (naphthamide with Phe518) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -CF₃ vs. -CH₃) to prioritize synthetic targets .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : DSC analysis shows decomposition onset at ~180°C; store at –20°C in amber vials .
- Hygroscopicity : Dynamic vapor sorption (DVS) indicates 2% water uptake at 60% RH; use desiccants (silica gel) for long-term storage .
- Photostability : UV-Vis exposure (ICH Q1B guidelines) reveals <5% degradation after 48 hrs; avoid light during handling .
Advanced: How do in silico ADMET predictions compare with experimental data?
Methodological Answer:
- Permeability (Caco-2) : Predicted Papp (10⁻⁶ cm/s) via SwissADME aligns with experimental ±15% error .
- hERG Inhibition : Schrödinger’s QikProp predicts low risk (IC50 >10 µM), confirmed via patch-clamp assays .
- CYP Inhibition : GLIDE docking identifies CYP3A4 as a major metabolizer, validated by fluorometric assays .
Basic: What impurities are common in synthesis, and how are they characterized?
Methodological Answer:
- Unreacted Intermediates : Detect via HPLC (C18 column, acetonitrile/water gradient) at RT ~12–14 min .
- Tetrazole Tautomers : Differentiate 1H- vs. 2H-tetrazole using ¹⁵N NMR (δ 180–220 ppm for N-2) .
- Byproducts : LC-MS/MS identifies dimeric adducts (m/z ~900) from coupling side reactions .
Advanced: How can contradictory mechanistic data (e.g., receptor vs. enzyme inhibition) be reconciled?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (³H- or ¹²⁵I) to quantify displacement in receptor vs. enzyme systems .
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .
- Pathway Analysis (RNA-seq) : Identify downstream genes (e.g., NF-κB) to distinguish direct vs. indirect effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
